BoC-5-bromo-D-tryptophan
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Overview
Description
BoC-5-bromo-D-tryptophan is a derivative of tryptophan, an essential amino acid. This compound is characterized by the presence of a bromine atom at the 5-position of the indole ring and a tert-butoxycarbonyl (BoC) protecting group on the amino group. The BoC group is commonly used in peptide synthesis to protect the amino group from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BoC-5-bromo-D-tryptophan typically involves the bromination of D-tryptophan followed by the protection of the amino group with a BoC group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures.
The protection of the amino group is achieved by reacting the brominated tryptophan with di-tert-butyl dicarbonate (BoC2O) in the presence of a base such as triethylamine or sodium bicarbonate. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
BoC-5-bromo-D-tryptophan can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The indole ring can undergo oxidation to form oxindole derivatives or reduction to form indoline derivatives.
Deprotection Reactions: The BoC group can be removed under acidic conditions to yield the free amino group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used. The reactions are usually conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. The reactions are typically carried out in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Deprotection Reactions: The BoC group can be removed using trifluoroacetic acid (TFA) in dichloromethane at room temperature.
Major Products Formed
Substitution Reactions: The major products are substituted tryptophan derivatives with various functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: The major products are oxindole or indoline derivatives, respectively.
Deprotection Reactions: The major product is the free amino form of 5-bromo-D-tryptophan.
Scientific Research Applications
BoC-5-bromo-D-tryptophan has several scientific research applications, including:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, particularly in the study of protein structure and function.
Biological Studies: It serves as a probe in biological studies to investigate the role of tryptophan residues in proteins and enzymes.
Medicinal Chemistry: It is used in the design and synthesis of novel therapeutic agents, particularly those targeting tryptophan-related pathways.
Industrial Applications: It is used in the production of specialty chemicals and pharmaceuticals, particularly in the development of new drugs and biologics.
Mechanism of Action
The mechanism of action of BoC-5-bromo-D-tryptophan depends on its specific application. In peptide synthesis
Properties
IUPAC Name |
(2R)-3-(5-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-5-4-10(17)7-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUYEAWOUQONRU-CYBMUJFWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CNC2=C1C=C(C=C2)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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